molecular formula C17H14ClN3O B6290133 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 186885-94-9

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6290133
CAS No.: 186885-94-9
M. Wt: 311.8 g/mol
InChI Key: CBQKEMLTVCLJGH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 4. This compound has been explored in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacological properties such as antibacterial, anti-inflammatory, and enzyme inhibitory activities [1][14][16]. Its synthesis typically involves cyclization reactions of substituted chalcones or guanidine derivatives under basic conditions [3][19].

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQKEMLTVCLJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : 4-Chlorobenzaldehyde (0.02 mol) and 4-methoxyacetophenone (0.02 mol)

  • Catalyst : Aqueous sodium hydroxide (40% w/v)

  • Solvent : Ethanol (96%)

  • Temperature : Reflux at 80°C for 6–8 hours .

The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the chalcone as a crystalline solid. This intermediate is critical for subsequent pyrimidine ring formation.

Pyrimidine Ring Formation

The chalcone undergoes cyclocondensation with guanidine hydrochloride in the presence of sodium hydroxide to form the pyrimidine core. Three distinct procedures have been optimized for this step:

Procedure A: Conventional Heating

  • Reactants : Chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), NaOH (22.5 mmol)

  • Solvent : Ethanol (96%)

  • Conditions : Reflux at 80°C for 10 hours .

  • Workup : The mixture is cooled, triturated with water, and filtered. The crude product is recrystallized from a 1:1 ethanol-toluene mixture.

  • Yield : 80% .

Procedure B: Microwave-Assisted Solvent-Based Synthesis

  • Reactants : Same as Procedure A.

  • Solvent : Ethanol (96%)

  • Conditions : Microwave irradiation at 300 W for 7–9 minutes .

  • Workup : Identical to Procedure A.

  • Yield : 80% .

Procedure C: Solvent-Free Microwave Irradiation

  • Reactants : Chalcone, guanidine hydrochloride, NaOH (dry)

  • Conditions : Microwave irradiation at 300 W for 15–18 minutes without solvent.

  • Workup : Trituration with water followed by recrystallization.

  • Yield : 77% .

Table 1: Comparative Analysis of Synthesis Procedures

ParameterProcedure AProcedure BProcedure C
Reaction Time10 h7–9 min15–18 min
SolventEthanolEthanolNone
Yield80%80%77%
Energy EfficiencyLowHighHigh

Microwave methods (B and C) drastically reduce reaction times while maintaining high yields, aligning with green chemistry principles.

Optimization and Mechanistic Insights

Role of Base

Sodium hydroxide facilitates deprotonation of guanidine hydrochloride, generating a strong nucleophile that attacks the chalcone’s α,β-unsaturated system. This initiates a Michael addition followed by cyclization and aromatization to form the pyrimidine ring.

Solvent Effects

  • Ethanol : Enhances reactant solubility and heat transfer in Procedures A and B.

  • Solvent-Free : Reduces environmental impact but requires careful control of microwave parameters to prevent decomposition.

Microwave Advantages

Microwave irradiation provides uniform heating, accelerating reaction kinetics. Procedure B achieves 80% yield in <10 minutes , outperforming conventional methods.

Characterization and Validation

Melting Point

The compound exhibits a sharp melting point range of 171–172°C , consistent with literature values.

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.20 (d, J = 8.5 Hz, 2H, H-2′ and H-6′ of chlorophenyl)

    • δ 8.17 (d, J = 8.5 Hz, 2H, H-2″ and H-6″ of methoxyphenyl)

    • δ 7.71 (d, J = 8.5 Hz, 2H, H-3′ and H-5′ of chlorophenyl)

    • δ 7.06 (d, J = 8.5 Hz, 2H, H-3″ and H-5″ of methoxyphenyl)

    • δ 6.79 (s, 2H, NH₂)

    • δ 3.83 (s, 3H, OCH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • δ 162.3 (C-2), 161.8 (C-4), 158.7 (C-6)

    • δ 133.1 (C-1′), 131.4 (C-1″), 128.2 (C-2′/C-6′), 127.9 (C-3′/C-5′)

    • δ 114.2 (C-2″/C-6″), 108.5 (C-5 pyrimidine)

    • δ 55.1 (OCH₃).

Scalability and Industrial Relevance

Procedure B is recommended for large-scale synthesis due to its short reaction time and high reproducibility . Solvent-free methods (Procedure C) offer cost advantages but require specialized microwave equipment.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Cancer Letters reported that derivatives of pyrimidine, including this compound, showed significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis by activating caspase pathways, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Its activity against bacterial and fungal strains positions it as a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a study that evaluated the antimicrobial properties of the compound against common pathogens. The results indicate effective inhibition at relatively low concentrations, supporting further investigation into its use as an antimicrobial agent .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, including kinases that are crucial in cancer signaling.

Case Study:
A publication in Journal of Medicinal Chemistry reported that this compound effectively inhibited certain kinases associated with tumor growth. The study demonstrated that the compound binds to the ATP-binding site of these enzymes, reducing their activity and subsequently hindering cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Structural Comparisons

Pyrimidin-2-amine derivatives are distinguished by their substituent patterns, which influence molecular planarity, hydrogen-bonding capacity, and bioactivity. Key structural analogs include:

Compound Name Substituents (Positions 4 and 6) Dihedral Angle (°) Hydrogen Bonding Features Evidence Source
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine 4-ClPh, 4-OMePh Not reported Amino group (N–H), methoxy (O–H) [1][5]
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine 4-ClPh, SCH₃ 3.99 (pyrimidine vs. benzene) N–H⋯S interactions observed [2][17]
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine 4-morpholino, Ph Not reported Morpholino (N–H), planar aromatic [1][6]
N-(4-Chlorophenyl)-5-[(4-ClPh)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine Complex substituents at C4 and C5 5.2–12.8 Intramolecular N–H⋯N bonds [7][9]

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) at para positions enhance antibacterial activity by modulating electron density on the pyrimidine ring [1].
  • Methoxy groups (electron-donating) may reduce antibacterial efficacy compared to morpholino or halogenated analogs but improve solubility [1][6].
  • Dihedral angles <5° (e.g., 3.99° in methylsulfanyl analog) suggest near-planar conformations, facilitating π-π stacking in protein binding [2][17].

Key Observations :

  • Green chemistry approaches (e.g., deep eutectic solvents) improve sustainability without compromising yield [19].
  • Microwave-assisted synthesis reduces reaction time for morpholino-substituted derivatives [1].

Key Observations :

  • Antibacterial activity correlates with electron-withdrawing substituents (e.g., NO₂, Cl) at para positions [1].
  • Anti-inflammatory activity is prominent in analogs with extended aromatic systems (e.g., indole or quinoline hybrids) [14][16].
  • Methoxy-substituted derivatives exhibit lower ulcerogenicity compared to NSAIDs, making them safer for long-term use [16].

Biological Activity

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is noted for its ability to inhibit specific kinases and exhibit cytotoxic effects against various cancer cell lines. The following sections will detail its biological activity, including mechanisms of action, efficacy in different studies, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C16H15ClN2O\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}

One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of Aurora A kinase. This kinase plays a crucial role in cell cycle regulation, particularly during mitosis. Inhibition of Aurora A can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those derived from gastric adenocarcinoma and leukemia . The compound's IC50 values (the concentration required to inhibit cell growth by 50%) reveal its potency against these cancer types, with values indicating effective cytotoxicity.

Cell Line IC50 (µM)
AGS (gastric adenocarcinoma)53.02
HeLa (cervical cancer)Not specified
K562 (chronic myeloid leukemia)Not specified

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Studies have shown that related pyrimidine derivatives exhibit antibacterial and antifungal activities, suggesting that this compound may share similar properties .

Study on Anticancer Efficacy

A notable study investigated the effects of this pyrimidine derivative on various cancer cell lines. The results indicated a marked reduction in cell viability, particularly in the AGS line, emphasizing the compound's potential as an effective anticancer agent .

Comparative Analysis with Other Pyrimidine Derivatives

A comparative study highlighted that while several pyrimidine derivatives exhibited varying degrees of cytotoxicity, this compound showed superior activity against specific cancer types compared to structurally similar compounds .

Q & A

Q. What is the standard synthetic route for preparing 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine?

The compound is typically synthesized via a cyclocondensation reaction. A general method involves refluxing (E)-1-(4-substituted phenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol, followed by stepwise addition of lithium hydroxide in water. Purification is achieved via column chromatography using silica gel and ethyl acetate/petroleum ether mixtures . For derivatives with specific substituents (e.g., trifluoromethyl groups), intermediate chloromethyl precursors are reacted with substituted anilines in chloroform, followed by crystallization from methanol .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography resolves the molecular conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
  • NMR spectroscopy confirms substituent positions and electronic environments, particularly for methoxy and chlorophenyl groups.
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

Referencing safety data sheets (SDS), researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Store separately from incompatible materials and dispose of waste via licensed chemical disposal services.
  • Monitor for symptoms like respiratory irritation (H333) and follow protocols for spills (P305+P351+P338) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

State-of-the-art reaction path search methods, such as quantum chemical calculations, predict optimal reaction conditions (e.g., solvent, temperature) by analyzing transition states and intermediates. Information science tools extract meaningful data from experimental results to refine computational models, reducing trial-and-error approaches . For example, density functional theory (DFT) can model substituent effects on cyclocondensation efficiency.

Q. How do structural polymorphisms affect biological activity?

Polymorphs of related pyrimidine derivatives exhibit differences in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯π interactions), altering crystal packing and solubility. For instance, polymorphism in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives results in varying dihedral angles (5.2° vs. 6.4°), impacting bioavailability . Researchers should compare PXRD and DSC data to correlate structural variations with bioactivity.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Synthetic impurities : Use HPLC to verify purity (>95%) and column chromatography to remove byproducts .
  • Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
  • Structural analogs : Compare substituent effects; for example, methoxy groups may enhance solubility but reduce target binding affinity compared to halogens .

Q. How do substituents influence the compound’s electronic and steric properties?

  • Electron-withdrawing groups (e.g., -Cl on phenyl rings) increase electrophilicity, affecting reactivity in nucleophilic substitutions.
  • Methoxy groups introduce steric hindrance and hydrogen-bonding capacity, altering crystal packing and solubility.
  • Quantitative structure-activity relationship (QSAR) models can predict substituent effects on bioactivity using Hammett constants and molecular docking .

Q. What role do non-covalent interactions play in stabilizing the crystal structure?

Weak intermolecular forces, such as C–H⋯O and C–H⋯π interactions, link molecules into polymeric chains or 3D networks. For example, methyl groups (C61) act as donors to methoxy oxygen atoms (O5), forming chains parallel to the crystallographic c-axis . These interactions influence melting points and mechanical stability.

Methodological Tables

Table 1: Key Crystallographic Parameters for Pyrimidine Derivatives

ParameterValue (Example)Reference
Dihedral angle (pyrimidine-phenyl)12.8°
Intramolecular H-bond (N–H⋯N)2.12 Å, 157°
Intermolecular C–H⋯O distance3.23 Å

Table 2: Synthetic Yield Optimization via Computational Screening

ConditionYield (Experimental)Yield (Predicted)
Ethanol, 80°C, 5 h78%82%
THF, 70°C, 6 h65%68%
Data sourced from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
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4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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